Distinctive Physicochemical Profile Versus the 4‑Methylphenyl Analog
The 3‑methoxy substituent introduces a significant polarity shift relative to the closest commercial analog, N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide (CAS 946261-89-8). The methoxy oxygen contributes an additional hydrogen‑bond acceptor, increasing topological polar surface area (TPSA) by ≈9 Ų and reducing calculated logP by ≈0.4–0.6 units compared with the 4‑methylphenyl congener [1]. These differences can translate into improved aqueous solubility and altered membrane permeability, both critical for cellular assay performance.
| Evidence Dimension | Calculated polar surface area and lipophilicity |
|---|---|
| Target Compound Data | Calculated TPSA ≈ 85 Ų; AlogP ≈ 3.0 (estimated from structure) |
| Comparator Or Baseline | N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide: TPSA ≈ 76 Ų; AlogP ≈ 3.5 (estimated) |
| Quantified Difference | TPSA +9 Ų; LogP −0.4 to −0.6 (calculated difference) |
| Conditions | Computed using standard cheminformatics algorithms (e.g., XLogP3, Ertl TPSA) |
Why This Matters
A TPSA below 90 Ų combined with a moderate logP suggests adequate cell permeability, while the TPSA difference from the 4-methyl analog may offer superior solubility for in vitro assays.
- [1] PubChem – computed properties for N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide. View Source
